
4-Iodo-7-hydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-7-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 4th position and a hydroxyl group at the 7th position on the quinoline ring.
Métodos De Preparación
The synthesis of 4-Iodo-7-hydroxyquinoline can be achieved through several methods. One common approach involves the iodination of 7-hydroxyquinoline. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .
Another method involves the Ullmann-type coupling reaction, where a nucleophilic substitution of a halogen atom (such as bromine) on a quinoline derivative with an iodine source is performed. This method often requires the use of a copper catalyst and a suitable base to facilitate the reaction .
Análisis De Reacciones Químicas
4-Iodo-7-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 7th position can be oxidized to form a quinone derivative.
Reduction Reactions: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound has shown promising antimicrobial, anticancer, and antifungal activities.
Organic Synthesis: 4-Iodo-7-hydroxyquinoline serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Material Science: This compound has been explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-7-hydroxyquinoline is primarily attributed to its ability to interact with various biological targets. The hydroxyl group at the 7th position allows for the formation of hydrogen bonds with biological macromolecules, while the iodine atom at the 4th position enhances its lipophilicity, facilitating its interaction with cell membranes . This compound has been shown to inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
4-Iodo-7-hydroxyquinoline can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 4-chloro-7-hydroxyquinoline. While all these compounds share a similar quinoline backbone, their unique substituents confer distinct chemical and biological properties :
Propiedades
Fórmula molecular |
C9H6INO |
|---|---|
Peso molecular |
271.05 g/mol |
Nombre IUPAC |
4-iodoquinolin-7-ol |
InChI |
InChI=1S/C9H6INO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H |
Clave InChI |
YMOXFOMEPYVXAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


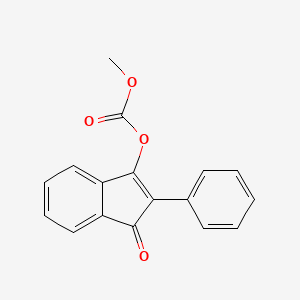
![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

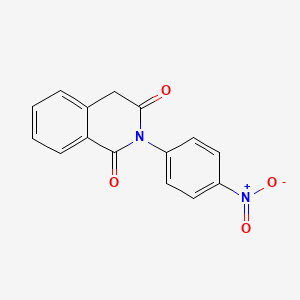
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
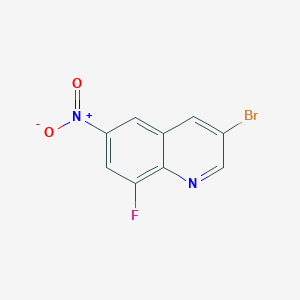


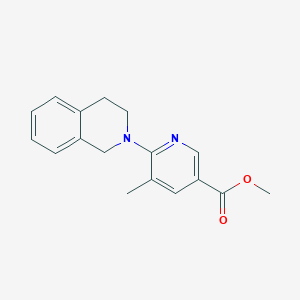



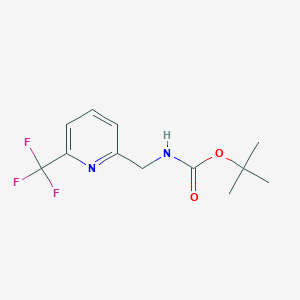
![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
